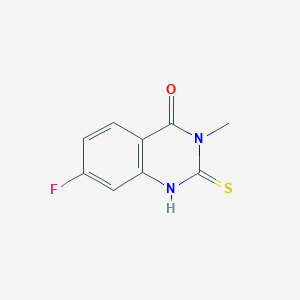

7-Fluoro-3-methyl-2-sulfanylidene-1H-quinazolin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

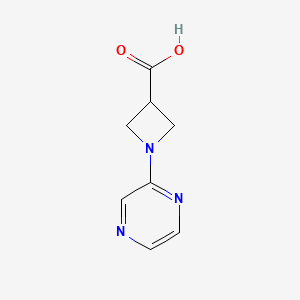

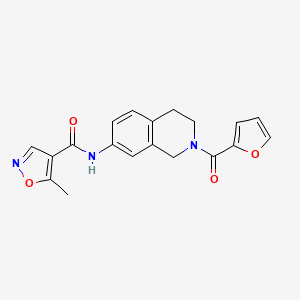

“7-Fluoro-3-methyl-2-sulfanylidene-1H-quinazolin-4-one” is a quinazolinone derivative . Quinazolinones and their derivatives are important heterocyclic compounds with a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . The molecular formula of this compound is C9H7FN2OS.

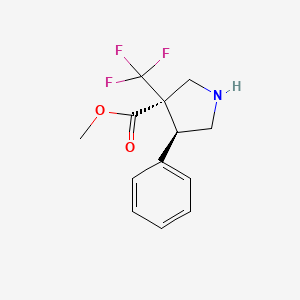

Molecular Structure Analysis

The molecular structure of quinazolinones can be influenced by substitutions at various positions. For instance, substitutions at positions 2 and 3, the existence of a halogen atom at positions 6 and 8, and substitution (mainly amine or substituted amine) at the 4th position of the quinazolinone ring can improve their antimicrobial activities . The specific molecular structure of “this compound” is not provided in the retrieved sources.Aplicaciones Científicas De Investigación

Synthesis and Crystallography

- A study by (Geesi, 2020) highlighted an efficient strategy for synthesizing a derivative of quinazolin-4-one, focusing on its antibacterial evaluation and crystal structure analysis.

- Another research by (Geesi et al., 2020) also reported on the synthesis of a novel quinazolin-4(3H)-one derivative, with an emphasis on Raman analysis and Hirshfeld surface analysis.

Biological Activities

- Fluorine-substituted quinazolin-4-one derivatives have been studied for their potential anti-inflammatory activity, as explored in research by (Sun et al., 2019).

- The synthesis and evaluation of antimicrobial activities of quinazolin-4-one derivatives were a focus in a study by (Alagarsamy et al., 2016).

Chemical Properties and Reactions

- The synthesis of N-C axially chiral compounds with an ortho-fluoro substituent was examined by (Iida et al., 2019), focusing on steric discrimination between hydrogen and fluorine atoms.

- A study by (Kut et al., 2020) explored the synthesis of functionalized thiazolo[2,3-b]quinazolin-5-one via intramolecular electrophilic cyclization.

Anticancer and Antiviral Activities

- The anticancer activity of 2,3,7-trisubstituted Quinazoline derivatives was the subject of research by (Noolvi & Patel, 2013).

- The synthesis and antiviral activity of fluorine-containing 4-arylaminoquinazolines were investigated by (Lipunova et al., 2012).

Propiedades

IUPAC Name |

7-fluoro-3-methyl-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2OS/c1-12-8(13)6-3-2-5(10)4-7(6)11-9(12)14/h2-4H,1H3,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHJQMIZAPDORBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C=C(C=C2)F)NC1=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(3,5-Dichloroanilino)-3-oxopropyl]oxirane-2-carboxamide](/img/structure/B2897601.png)

![5-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-hydroxypropyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2897604.png)

![1-[2-Fluoro-5-[(4-propan-2-ylphenyl)carbamoyl]phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2897605.png)

![Benzyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2897609.png)

![3-Phenyl-5-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2897611.png)